molecular formula C19H36Cl2N2O5S B1677158 Mirincamycin hydrochloride CAS No. 8063-91-0

Mirincamycin hydrochloride

Cat. No.: B1677158
CAS No.: 8063-91-0
M. Wt: 475.5 g/mol
InChI Key: YQEJFKZIXMSIBY-ODKHAUALSA-N
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Preparation Methods

Mirincamycin Hydrochloride is synthetically produced. The preparation involves the demethylation of the nitrogen in the pyrrolidine ring and the attachment of a pentyl group at the 4-position . The synthetic route typically includes the following steps:

    Demethylation: The nitrogen in the pyrrolidine ring is demethylated.

    Attachment of Pentyl Group: A pentyl group is attached at the 4-position.

    Formation of Hydrochloride Salt: The compound is then converted into its hydrochloride salt form.

Industrial production methods involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Mirincamycin Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur, particularly at the nitrogen and sulfur atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mirincamycin Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Mirincamycin Hydrochloride involves the inhibition of protein biosynthesis. It binds to the bacterial 50S ribosomal subunit, preventing the translocation of peptidyl-tRNA from the A-site to the P-site, thereby inhibiting protein synthesis . This action effectively halts bacterial growth and replication.

Comparison with Similar Compounds

Mirincamycin Hydrochloride is similar to other lincosamide antibiotics such as clindamycin and lincomycin. it has unique structural features, such as the pentyl group at the 4-position, which distinguishes it from its analogs . This structural difference contributes to its distinct pharmacological properties and potential therapeutic applications.

Similar Compounds

This compound’s unique structural modifications make it a valuable compound for further research and development in the field of antibacterial agents.

Properties

CAS No.

8063-91-0

Molecular Formula

C19H36Cl2N2O5S

Molecular Weight

475.5 g/mol

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C19H35ClN2O5S.ClH/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3;/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26);1H/t10-,11+,12-,13+,14-,15+,16+,17+,19+;/m0./s1

InChI Key

YQEJFKZIXMSIBY-ODKHAUALSA-N

Isomeric SMILES

CCCCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.Cl

SMILES

CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl

Canonical SMILES

CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

mirincamycin
mirincamycin hydrochloride
mirincamycin monohydrochloride
mirincamycin, (2S-trans)-isomer
mirincamycin, monohydrochloride, (2R-cis)-isomer
mirincamycin, monohydrochloride, (2R-trans)-isomer
mirincamycin, monohydrochloride, (2S-cis)-isomer
mirincamycin, monohydrochloride, (2S-trans)-isomer
N-demethyl-4'-pentyclindamycin
U 24729A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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